molecular formula C15H19NO4 B6147954 2-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-4-yl}acetic acid CAS No. 1439400-59-5

2-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-4-yl}acetic acid

Cat. No. B6147954
CAS RN: 1439400-59-5
M. Wt: 277.3
InChI Key:
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Description

This compound is a type of organic compound known as gamma amino acids and derivatives . It has a molecular weight of 252.27 . The IUPAC name of this compound is {2-[(tert-butoxycarbonyl)amino]-4-pyridinyl}acetic acid .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code of this compound is 1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-8(4-5-13-9)7-10(15)16/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The reaction mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . Methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-4-yl}acetic acid' involves the protection of the amine group of 2,3-dihydro-1H-isoindole-4-carboxylic acid followed by the addition of tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected intermediate. The Boc-protected intermediate is then reacted with acetic acid in the presence of a coupling agent to form the final product.", "Starting Materials": [ "2,3-dihydro-1H-isoindole-4-carboxylic acid", "tert-butyl chloroformate", "acetic acid", "coupling agent" ], "Reaction": [ "Protection of amine group of 2,3-dihydro-1H-isoindole-4-carboxylic acid using Boc anhydride and a base such as triethylamine or pyridine", "Addition of tert-butyl chloroformate to the protected intermediate in the presence of a base to form the Boc-protected intermediate", "Reaction of the Boc-protected intermediate with acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the final product" ] }

CAS RN

1439400-59-5

Product Name

2-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-4-yl}acetic acid

Molecular Formula

C15H19NO4

Molecular Weight

277.3

Purity

95

Origin of Product

United States

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